[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196709
InChI: InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1
SMILES:
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

CAS No.:

Cat. No.: VC17196709

Molecular Formula: C24H32O6

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate -

Specification

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
IUPAC Name [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Standard InChI InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1
Standard InChI Key SSZYTFVVHZMNKM-HQYKWGRBSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14[C@@H]([C@@H](CC3)C(=C)C4=O)OC(=O)C)C
Canonical SMILES CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is defined by a tetracyclic core comprising four fused rings: three six-membered and one five-membered ring. The stereochemical arrangement of its chiral centers is critical to its biological interactions and synthetic accessibility. Key structural features include:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>32</sub>O<sub>6</sub>
Molecular Weight416.5 g/mol
IUPAC Name[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Stereochemistry7 chiral centers (1R,2R,4S,9R,10S,13S,16R)
Functional GroupsAcetyloxy, ketone, methylidene

The compound’s isomeric SMILES notation, CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1([C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C2)OC(=O)C)C(=O)C4=C)O)C)(C)C, highlights the spatial arrangement of its substituents. The presence of two acetyloxy groups at positions 2 and 16, coupled with ketone functionalities at positions 6 and 15, contributes to its polarity and potential reactivity.

Synthesis and Preparation Strategies

The synthesis of this compound involves multi-step organic reactions, leveraging cyclization and functional group modifications to construct its tetracyclic framework. A generalized approach includes:

  • Core Ring Formation: Cyclization of a geranylgeranyl pyrophosphate precursor via cationic mechanisms, typical in diterpenoid biosynthesis, forms the initial bicyclic structure .

  • Oxidative Modifications: Introduction of ketone groups at positions 6 and 15 through selective oxidation reactions.

  • Acetylation: Esterification of hydroxyl groups at positions 2 and 16 using acetyl chloride or anhydride under basic conditions.

  • Stereochemical Control: Chiral resolution techniques or asymmetric synthesis ensure the correct configuration at all seven chiral centers.

Challenges in synthesis include maintaining regioselectivity during acetylation and avoiding epimerization at sensitive chiral centers. Advances in catalytic asymmetric synthesis and protecting group strategies are critical to improving yields.

Physical and Chemical Properties

While experimental data on this specific compound remain limited, its structural analogs provide insights into its likely properties:

PropertyValue
Topological Polar Surface Area~90 Ų (estimated)
LogP (Partition Coefficient)~3.2 (predicted)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, chloroform)

The compound’s low polar surface area and moderate LogP suggest limited water solubility but favorable membrane permeability, a trait shared with bioactive diterpenoids .

Future Research Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity to assess drug-likeness .

  • Synthetic Optimization: Develop enantioselective routes to improve scalability and reduce costs.

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